6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one is a complex organic compound with a molecular formula of C29H40FN3O6S. This compound is known for its intricate structure, which includes a pyridine ring substituted with tert-butyl, fluorophenyl, and propan-2-yl groups, as well as a hydroxyoxanone moiety. It is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of statins, which are medications used to lower cholesterol levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one involves multiple steps. One common method starts with the preparation of the pyridine ring, which is then functionalized with tert-butyl, fluorophenyl, and propan-2-yl groups. The key steps include:
Formation of the Pyridine Ring: This is typically achieved through a condensation reaction involving appropriate precursors.
Substitution Reactions: The pyridine ring is then substituted with tert-butyl, fluorophenyl, and propan-2-yl groups using reagents such as tert-butyl chloride, fluorobenzene, and isopropyl bromide under specific conditions.
Formation of the Ethenyl Group: This involves a Wittig reaction or similar olefination process to introduce the ethenyl group.
Cyclization to Form the Hydroxyoxanone: The final step involves cyclization to form the hydroxyoxanone moiety, often using acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the selection of solvents, temperature control, and purification methods such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Ethyl-substituted derivatives.
Substitution: Various nucleophile-substituted derivatives.
Scientific Research Applications
6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studying its effects on biological systems, particularly its role as a precursor to statins.
Medicine: Development of cholesterol-lowering drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of 6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one involves its conversion to active metabolites that inhibit specific enzymes. In the case of statins, the compound is metabolized to inhibit HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This inhibition leads to decreased cholesterol levels in the body .
Comparison with Similar Compounds
Similar Compounds
Rosuvastatin: A well-known statin with a similar structure, used to lower cholesterol levels.
Atorvastatin: Another statin with a comparable mechanism of action.
Simvastatin: A statin with a different structure but similar therapeutic effects.
Uniqueness
6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one is unique due to its specific substitution pattern and the presence of the hydroxyoxanone moiety, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various statins highlights its importance in pharmaceutical research and development .
Properties
Molecular Formula |
C25H30FNO3 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C25H30FNO3/c1-15(2)24-20(11-10-19-12-18(28)13-23(29)30-19)21(14-22(27-24)25(3,4)5)16-6-8-17(26)9-7-16/h6-11,14-15,18-19,28H,12-13H2,1-5H3 |
InChI Key |
VPMIAOSOTOODMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC(=N1)C(C)(C)C)C2=CC=C(C=C2)F)C=CC3CC(CC(=O)O3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.